Elacestrant-d4

Catalog No.
S12848045
CAS No.
M.F
C30H38N2O2
M. Wt
462.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elacestrant-d4

Product Name

Elacestrant-d4

IUPAC Name

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2

InChI Key

SIFNOOUKXBRGGB-VORODTCVSA-N

SMILES

Array

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

Elacestrant-d4 is the stable, deuterium-labeled analog of Elacestrant, an oral selective estrogen receptor degrader (SERD).[1][2] While Elacestrant is investigated for therapeutic applications, Elacestrant-d4's primary role is as a high-purity internal standard (IS) in sensitive analytical methods. Its chemical structure is identical to the parent compound, except for the substitution of four hydrogen atoms with deuterium.[2] This isotopic labeling makes it indispensable for achieving accurate and reproducible quantification of Elacestrant in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

In quantitative mass spectrometry, substituting Elacestrant-d4 with its unlabeled counterpart, Elacestrant, is not feasible. The purpose of an internal standard is to provide a distinct signal that the mass spectrometer can differentiate from the analyte while behaving identically during sample preparation and analysis.[5][6] Using unlabeled Elacestrant would result in indistinguishable mass signals, making it impossible to correct for critical experimental variations such as matrix effects, sample extraction losses, or instrument drift.[3][7] This correction is essential for achieving the accuracy, precision, and reliability required for pharmacokinetic studies and regulated bioanalysis.[4] Therefore, for any quantitative LC-MS/MS assay of Elacestrant, the deuterated standard is a mandatory, non-interchangeable procurement.

Enables Precise Quantification via a Distinct +4 Da Mass Shift in MS/MS

Elacestrant-d4 is designed for definitive differentiation from the unlabeled analyte in mass spectrometry. In validated bioanalytical methods, Elacestrant is monitored using the mass transition m/z 459.35 → 268.15. Concurrently, Elacestrant-d4 is monitored using the distinct transition m/z 463.35 → 272.23.[8] This +4 Da mass difference ensures zero cross-signal interference, allowing the internal standard to accurately normalize the analyte signal for precise quantification.[4]

Evidence DimensionMass-to-charge ratio (m/z) of precursor and product ions
Target Compound Datam/z 463.35 → 272.23
Comparator Or BaselineElacestrant (unlabeled): m/z 459.35 → 268.15
Quantified Difference+4.00 Da (Precursor Ion); +4.08 Da (Product Ion)
ConditionsValidated LC-MS/MS method in positive electrospray ionization (ESI+) mode for human plasma, urine, and CSF samples.[8]

This mass separation is the fundamental property that allows Elacestrant-d4 to serve as a reliable internal standard, making accurate quantification possible.

Ensures Analytical Accuracy by Correcting for Matrix Effects and Procedural Variability

The use of a stable isotope-labeled internal standard like Elacestrant-d4 is considered the gold standard for correcting variability in LC-MS/MS bioanalysis.[9] Because it shares identical physicochemical properties with Elacestrant, it co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement from complex biological matrices.[4][6] By normalizing the analyte response to the internal standard response, methods achieve high accuracy and precision, with validated assays showing cumulative bias within 3.3% to 4.5% and precision (CV) of ≤ 5.3%.[10]

Evidence DimensionAssay Accuracy and Precision
Target Compound DataUse of Elacestrant-d4 enables assay bias of 3.3-4.5% and precision ≤ 5.3% CV.
Comparator Or BaselineMethods without a co-eluting stable isotope-labeled internal standard, which are susceptible to uncorrected matrix effects and procedural errors leading to lower accuracy and precision.[5][7]
Quantified DifferenceImproves quantitative accuracy by actively correcting for analytical variability.
ConditionsValidated bioanalytical method for Elacestrant in human K3-EDTA plasma.[10]

Procuring this standard is essential for developing robust, reproducible, and validatable analytical methods that meet regulatory standards for clinical and preclinical research.

Clinical and Preclinical Pharmacokinetic (PK) Studies

For accurately determining key PK parameters of Elacestrant, such as half-life, Cmax, and bioavailability in plasma, urine, or cerebrospinal fluid. The use of Elacestrant-d4 as an internal standard is a prerequisite for developing a validated bioanalytical method suitable for regulatory submission.[8][10]

Therapeutic Drug Monitoring (TDM)

In research settings requiring the precise measurement of Elacestrant concentrations in patient samples to study exposure-response relationships. Elacestrant-d4 ensures the reliability of quantification needed to correlate drug levels with efficacy or toxicity.[9]

Drug Metabolism and Drug-Drug Interaction (DDI) Studies

To quantify the parent drug (Elacestrant) accurately when studying its metabolism by enzymes like CYP3A4 or assessing the impact of co-administered drugs.[11] Elacestrant-d4 allows for robust measurement of the parent compound, free from interference from metabolites or other substances.

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

462.318435443 Da

Monoisotopic Mass

462.318435443 Da

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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